Pyrido(3,4-c)psoralen

説明

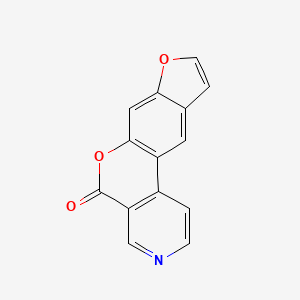

Structure

2D Structure

3D Structure

特性

CAS番号 |

85878-62-2 |

|---|---|

分子式 |

C14H7NO3 |

分子量 |

237.21 g/mol |

IUPAC名 |

9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C14H7NO3/c16-14-11-7-15-3-1-9(11)10-5-8-2-4-17-12(8)6-13(10)18-14/h1-7H |

InChIキー |

PMLPQOIOSQFFPW-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

正規SMILES |

C1=CN=CC2=C1C3=C(C=C4C(=C3)C=CO4)OC2=O |

他のCAS番号 |

85878-62-2 |

同義語 |

pyrido(3,4-c)psoralen |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Pyrido 3,4 C Psoralen

Established Synthetic Routes for Pyrido(3,4-c)psoralen and its Key Analogues

The construction of the this compound scaffold relies on established organic reactions, primarily focusing on the formation of the coumarin (B35378) and pyridine (B92270) rings.

Applications of the Von Pechmann Reaction in this compound Synthesis

The Von Pechmann condensation is a cornerstone in the synthesis of coumarins, which are precursors to psoralens. wikipedia.orgderpharmachemica.com This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org In the context of this compound synthesis, a key application of the Von Pechmann reaction involves the reaction of 6-hydroxy-2,3-dihydrobenzofuran acetates with 1-benzyl-3-ethoxycarbonylpiperidin-4-one. rsc.orgrsc.orgresearchgate.netresearchgate.net This initial condensation is followed by a dehydrogenation step to yield the final 5H-furo[3′,2′:6,7] nih.govbenzopyrano[3,4-c]pyridin-5-one, also known as pyrido[3,4-c]psoralen. rsc.orgrsc.orgresearchgate.netresearchgate.net The reaction mechanism proceeds through an initial transesterification followed by intramolecular cyclization and dehydration. wikipedia.org The versatility of the Von Pechmann reaction allows for the synthesis of a variety of coumarin derivatives by using different substituted phenols and β-keto esters. derpharmachemica.com

Condensation and Cyclization Strategies in this compound Core Construction

Beyond the Von Pechmann reaction, other condensation and cyclization strategies are employed to construct the core structure of this compound and its isomers. One such method involves the ring closure of 4-formyl-3-hydroxy-2-methylbenzofuro[3,2-c]pyridine to produce the isomeric 8H-pyrano[3′,2′:5,6]benzofuro[3,2-c]pyridin-8-one. rsc.org Another approach utilizes the cyclization of piperidinone O-(4,7-dimethylcoumarin-7-yl) oxime derivatives, which then undergo aromatization to form the pyridopsoralen skeleton. rsc.org These methods highlight the importance of intramolecular cyclization reactions in building the complex heterocyclic framework. The formation of the furan (B31954) ring onto a pre-existing coumarin moiety is a common and traditional method for preparing furocoumarins like psoralen (B192213). nih.govresearchgate.net This can be achieved by fusing the furan ring onto either the benzene (B151609) or the lactone part of the coumarin structure. nih.gov

Design and Synthesis of Novel this compound Derivatives

The modification of the basic this compound structure is crucial for modulating its biological activity and targeting specific molecular interactions.

Introduction of Substituent Groups for Modulated Molecular Interactions

The introduction of various substituent groups onto the this compound scaffold can significantly alter its physicochemical properties and biological interactions. For instance, the synthesis of 7-methylthis compound (B1195851) (MPP) has been reported, and its photobiological properties have been studied. nih.govnsf.govnih.gov The presence of the methyl group can influence the molecule's ability to interact with DNA. nih.govnih.gov Research has shown that pyrido(3,4-c)psoralens can form non-covalent complexes with DNA in the dark and, upon UVA irradiation, form monoadducts. researchgate.net The nature and position of substituents can influence the efficiency of these interactions.

Synthesis of Warhead-Decorated Psoralen Analogues for Specific Biological Targeting

To enhance the biological specificity of psoralen derivatives, researchers have focused on attaching "warhead" groups, which are reactive moieties designed to interact with specific biological targets. While the provided search results primarily discuss warhead decoration on the general psoralen core rather than specifically on this compound, the principles can be extrapolated. The synthesis of psoralen analogues with electrophilic warheads at various positions has been explored to target enzymes like the immunoproteasome. mdpi.comnih.govnih.gov These warheads can include groups like vinyl sulfones, α',β'-epoxyketones, and oxathiazolones. mdpi.comnih.govnih.gov For example, psoralen derivatives with an oxathiazolone warhead have been shown to be selective inhibitors of the chymotrypsin-like (β5i) subunit of the immunoproteasome. nih.govnih.gov The synthesis of these decorated analogues often involves multi-step sequences, starting from a functionalized psoralen core. mdpi.com

Exploration of Heterocyclic Fusions with Psoralen Moiety

Expanding the heterocyclic system of psoralen by fusing additional rings is another strategy to create novel derivatives with unique properties. The fusion of different heterocyclic rings to the coumarin base of psoralen can lead to a wide variety of structures. nih.govresearchgate.net This can involve fusing rings in different arrangements to the various bonds of the coumarin structure. nih.govresearchgate.net For example, the synthesis of tetrahydrobenzo- and benzopsoralen derivatives has been achieved by condensing a fourth ring onto the pyrone side of the psoralen moiety. capes.gov.br Furthermore, the synthesis of pyridazino-psoralen derivatives has been accomplished through a furan ring expansion approach. researchgate.net These strategies allow for the creation of a diverse library of psoralen-based compounds with potentially new biological activities.

Photophysical Characterization and Excited State Dynamics of Pyrido 3,4 C Psoralen

Spectroscopic Analysis of Pyrido(3,4-c)psoralen and Derivatives

The foundational understanding of any photochemically active compound begins with its spectroscopic analysis. This section details the absorption and fluorescence characteristics of this compound and its derivatives, as well as their stability upon exposure to light.

Absorption and Fluorescence Emission Studies

This compound (PP) and its derivative, 7-methylthis compound (B1195851) (MPP), exhibit characteristic absorption spectra in the ultraviolet A (UVA) range, with their maximum absorption wavelengths (λmax) at 325 nm and 330 nm, respectively. nih.gov The absorption spectra of psoralen (B192213) derivatives typically fall within the 250-300 nm range. The solvent effects on the UV absorption and fluorescence emission spectra indicate that the lowest excited singlet state is a π,π* state, a common feature among psoralen derivatives. researchgate.net

Upon excitation, these compounds exhibit fluorescence, although with a notably low quantum yield. For instance, pyrido[3,4-c]psoralen has a fluorescence quantum yield of a mere 0.0008 in ethanol (B145695) at room temperature, which is considerably lower than other psoralens. researchgate.net This is attributed to an increased proximity effect, a vibronic perturbation resulting from closely spaced 1(n,π) and 1(π,π) states. researchgate.net The fluorescence lifetime of pyrido[3,4-c]psoralen in methylcyclohexane (B89554) has been measured at 1.05 ns with a single exponential decay. researchgate.net In contrast, the fluorescence spectra for typical psoralens are observed in the 400-500 nm range.

Table 1: Spectroscopic Properties of this compound and Derivatives

| Compound | UVA λmax (nm) | Fluorescence Quantum Yield (in Ethanol) | Fluorescence Lifetime (ns, in Methylcyclohexane) |

|---|---|---|---|

| This compound (PP) | 325 nih.gov | 0.0008 researchgate.net | 1.05 researchgate.net |

| 7-methylthis compound (MPP) | 330 nih.gov | Not specified | Not specified |

Photostability Investigations

The photostability of this compound and its 7-methyl derivative is reported to be comparable to that of 8-methoxypsoralen (8-MOP), a well-studied psoralen. nih.gov This indicates a reasonable resilience to degradation upon exposure to UVA radiation, a crucial characteristic for any compound intended for photochemical applications.

Triplet State Properties and Singlet Oxygen Generation Potential

The excited triplet state plays a pivotal role in the photochemical and photobiological activity of psoralens. This section explores the investigation of these triplet states and their capacity to generate reactive oxygen species.

Investigation of Lowest Excited Triplet States via Laser Flash Photolysis

Laser flash photolysis is a key technique used to study the transient, short-lived species generated upon photoexcitation, such as triplet states. ru.ac.zaekspla.com This method has been employed to investigate the lowest excited triplet states of pyrido[3,4-c]psoralen (PyPs) and 7-methylpyrido[3,4-c]psoralen (MePyPs). researchgate.net Such studies allow for the characterization of the triplet state's absorption spectrum, lifetime, and quantum yield. The triplet states of psoralen derivatives are crucial intermediates in their photoreactions. mdpi.com

Energy Transfer Mechanisms and Reactive Oxygen Species Formation

Upon formation, the excited triplet state of a photosensitizer can transfer its energy to molecular oxygen (O2), which exists in a triplet ground state, to generate singlet oxygen (¹O₂), a highly reactive oxygen species. researchgate.netmdpi.com However, studies on pyrido[3,4-c]psoralen and its 7-methyl derivative have revealed a low efficiency in generating singlet oxygen. researchgate.net This low yield of singlet oxygen, and consequently the lack of an oxygen effect in biological studies with yeast, suggests that the primary mechanism of their photosensitizing action is not through photodynamic effects involving reactive oxygen species. researchgate.net Instead, it is proposed that photoadditions to DNA are the main source of the lethal effects induced by these pyridopsoralens. researchgate.net

Biphotonic Ionization Phenomena in this compound Analogues

Biphotonic ionization is a process where a molecule absorbs two photons, leading to its ionization. A picosecond flash-photolysis study on psoralen derivatives has demonstrated that a single high-intensity 355 nm laser pulse can achieve nearly 100% ionization yield for both free and DNA-bound psoralens. researchgate.net This efficient ionization process represents another potential pathway for the photobiological activity of these compounds.

Molecular and Biochemical Mechanisms of Action of Pyrido 3,4 C Psoralen

DNA Interaction and Photobinding Processes

The interaction of Pyrido(3,4-c)psoralen with DNA is a multi-step process that begins with non-covalent binding and, upon photoactivation, leads to the formation of covalent adducts.

Non-covalent Dark Complex Formation with Nucleic Acids

In the absence of light, this compound is capable of forming a non-covalent complex with native DNA. researchgate.net This initial "dark" interaction is a prerequisite for the subsequent photoreactions. Evidence for this complex formation comes from observed changes in the solubility and fluorescence emission of the compound when it is in the presence of DNA. researchgate.net This behavior is characteristic of molecules that intercalate into the DNA helix, positioning themselves between the base pairs. researchgate.netderpharmachemica.com

Covalent Photoadduct Formation: Monoadducts vs. Interstrand Cross-links

Upon irradiation with UVA light (typically at 365 nm), the non-covalently bound this compound can form a covalent bond with the DNA. researchgate.net This process is known as photobinding. A key characteristic of this compound is its classification as a monofunctional psoralen (B192213). researchgate.net This means that unlike bifunctional psoralens such as 8-methoxypsoralen (8-MOP), it primarily forms monoadducts with a single strand of DNA. researchgate.netresearchgate.net

Heat denaturation and renaturation experiments have demonstrated that this compound does not form interstrand cross-links (ICLs), which are covalent linkages between the two opposite strands of the DNA helix. researchgate.net The inability to form ICLs is attributed to the fusion of a pyridine (B92270) ring at the 4',5' site of the psoralen molecule. researchgate.net Fluorescence studies suggest that the formation of monoadducts involves the 4',5' double bond of the this compound molecule. researchgate.net The formation of these monoadducts is a critical determinant of the compound's biological effects.

| Feature | This compound | 8-Methoxypsoralen (8-MOP) |

| Functionality | Monofunctional | Bifunctional |

| Dark Interaction | Forms non-covalent complex with DNA | Forms non-covalent complex with DNA |

| Photoadducts | Forms monoadducts | Forms both monoadducts and interstrand cross-links |

| Cross-link Formation | Does not form interstrand cross-links | Forms interstrand cross-links |

Sequence Selectivity of DNA Photoreaction and Preferred Binding Sites

The photoreaction of psoralen derivatives with DNA is not random and exhibits sequence selectivity. acs.org While the specific sequence preferences for this compound are part of a broader investigation into psoralen-DNA interactions, it is known that psoralens, in general, photoreact with pyrimidine (B1678525) bases, particularly thymine (B56734). researchgate.netsigmaaldrich.com The formation of covalent adducts occurs at the 5,6-double bond of these pyrimidine bases. researchgate.net For many psoralens, the preferred binding sites are 5'-TpA sequences within the DNA. psu.edu The efficiency of the photoreaction can be influenced by the nucleotide sequences flanking the target site. researchgate.net

Induction of Pyrimidine Cyclobutane (B1203170) Dimers by Specific Derivatives

An interesting and somewhat unexpected finding is that certain pyridopsoralen derivatives, such as 7-methylthis compound (B1195851) (MePyPs), can photosensitize the formation of cyclobutane pyrimidine dimers (CPDs) in addition to forming psoralen-DNA monoadducts. osti.govnih.gov This reaction, which also occurs upon exposure to 254-nm UV light, leads to the formation of cyclobutane thymine dimers. osti.govwikipedia.org The cis-syn isomer of the cyclobutane thymine dimer has been identified in isolated DNA irradiated with UVA in the presence of 7-methylthis compound. osti.gov Quantitatively, this photoproduct accounts for about one-fifth of the total yield of the furan-side pyridopsoralen photoadducts to thymine. osti.gov This dual activity of inducing both monoadducts and pyrimidine dimers is a significant aspect of the photobiological effects of these compounds. osti.govnih.gov

DNA Adduct Recognition and Repair Pathways in Cellular Systems

The covalent adducts formed by this compound are recognized by the cell's DNA repair machinery, which attempts to remove the damage.

Enzymatic Recognition of this compound Photoadducts

Cellular systems have evolved sophisticated enzymatic pathways to recognize and repair various forms of DNA damage, including psoralen photoadducts. nih.gov Studies with 7-methylthis compound (MePyPs), a close analog, have provided insights into these processes. It was found that MePyPs forms two main diastereoisomeric monoadducts with thymidine (B127349) in the DNA of the yeast Saccharomyces cerevisiae. nih.gov High-performance liquid chromatography analysis revealed that one of these diastereoisomers is repaired more efficiently than the other, suggesting a differential recognition by the cellular repair enzymes. nih.gov

Diastereoisomer-Specific Repair Mechanisms of DNA Adducts

The monofunctional psoralen derivative, 7-methylthis compound (MePyPs), is recognized for its significant antiproliferative activity and potential photochemotherapeutic applications. nih.gov When this compound reacts with DNA upon UVA irradiation, it primarily forms photoadducts with thymidine. Detailed analysis using high-performance liquid chromatography after enzymatic digestion of DNA has revealed the formation of two main diastereoisomers of the MePyPs-thymidine adduct. nih.gov

Studies conducted in the eukaryotic model organism, the yeast Saccharomyces cerevisiae, have demonstrated that the cellular repair machinery does not process these two diastereoisomers identically. nih.gov Following photo-treatment, one diastereoisomer was observed to be repaired more efficiently and rapidly than the other. nih.gov This differential repair suggests that the structural conformation of each diastereoisomer is distinct enough to be recognized differently by the cell's enzymatic repair systems. nih.gov While both are bulky adducts, the specific three-dimensional shape of the DNA lesion created by each isomer likely influences the binding affinity and catalytic efficiency of nucleotide excision repair (NER) pathway components. This stereospecificity in DNA repair highlights a critical layer of complexity in understanding the ultimate biological and mutagenic consequences of DNA damage induced by this class of compounds. nih.govacs.org

Modulation of Biological Targets Beyond DNA

While the primary mechanism of action for many psoralens involves DNA damage, evidence indicates that this compound and its analogues can modulate other biological targets, leading to effects independent of DNA adduct formation.

Interaction with Receptor Tyrosine Kinases (e.g., ErbB2 pathway)

Research has shown that psoralen derivatives can exert their effects by targeting signaling proteins like receptor tyrosine kinases. nih.gov The ErbB2 (also known as HER2) receptor tyrosine kinase, a key oncogene in a significant percentage of breast cancers, has been identified as a non-DNA target for psoralen-mediated inhibition. nih.govnih.gov

To isolate this effect from DNA interactions, studies have utilized a derivative, 7-methylpyridopsoralen, which is structurally related to this compound but lacks the ability to form DNA interstrand crosslinks (ICLs). nih.govresearchgate.net Upon photoactivation with UVA light, this non-crosslinking derivative effectively inhibited the growth and viability of ErbB2-positive breast cancer cells. nih.gov This cellular response was directly correlated with a reduction in both the total and phosphorylated (activated) forms of the ErbB2 protein, demonstrating that the antitumor effect can be mediated independently of ICL formation. nih.govresearchgate.net

Further investigations using mass spectrometry revealed that another psoralen, 8-methoxypsoralen (8-MOP), directly binds to the catalytic kinase domain of the ErbB2 receptor upon photoactivation. nih.govnih.gov This interaction inhibits ErbB2 signaling pathways, ultimately triggering apoptosis in tumor cells. nih.govnih.gov The ability of psoralen compounds to target the ErbB2 kinase domain presents a novel mechanism for their antitumor activity, potentially even in cancers that have developed resistance to other ErbB2-targeted therapies. nih.gov

Immunoproteasome Inhibition Studies with this compound Analogues

Analogues based on the psoralen scaffold have been developed as potent and selective inhibitors of the immunoproteasome (iCP), a specialized proteasome isoform expressed predominantly in hematopoietic cells. nih.gov The immunoproteasome plays a key role in immune responses and is a therapeutic target for autoimmune diseases and certain cancers. nih.govsemanticscholar.org

Structure-activity relationship (SAR) studies have focused on modifying the psoralen ring to enhance inhibitory potency and selectivity for the chymotrypsin-like (β5i) subunit of the immunoproteasome. nih.gov A focused series of psoralen-based inhibitors with various substituents at the 4' position and an oxathiazolone "warhead" at position 3 were synthesized and evaluated. nih.gov

These studies led to the identification of compounds with significant inhibitory activity against the β5i subunit, with some derivatives showing over 100-fold selectivity for β5i compared to other subunits of both the immunoproteasome and the constitutive proteasome (cCP). nih.gov For instance, psoralen analogues with different substituents at the 4' position of the psoralen ring demonstrated varying inhibitory potencies against the β5i subunit.

Table 1: Inhibition of Immunoproteasome Subunit β5i by Psoralen Analogues

| Compound | 4' Substituent | IC₅₀ for β5i (nM) |

|---|---|---|

| 40 | Bromine | 351 |

| 41 | Fluoro | 200 |

| 44 | Ethyl | 174 |

| 47 | Cyclopentyl | 148 |

Data sourced from a focused structure-activity relationship study of psoralen-based immunoproteasome inhibitors. nih.gov

The research demonstrated a trend where increasing the size of cycloalkyl substituents at the 4' position improved β5i inhibition. nih.gov These findings underscore the potential of using the this compound chemical backbone as a scaffold for developing selective immunoproteasome inhibitors for therapeutic use. nih.govnih.gov

Interaction with Viral Polymerase (Pol)

The antiviral properties of psoralen and its derivatives have been linked to mechanisms beyond DNA intercalation, including the direct inhibition of viral enzymes. frontiersin.orgresearchgate.net Specifically, psoralen has been shown to interact with viral polymerase (Pol), a critical enzyme for the replication of various viruses. frontiersin.orgresearchgate.net

Studies on the Hepatitis B virus (HBV) have suggested that psoralen can inhibit viral replication by targeting the HBV polymerase. frontiersin.org This interaction presents a potential mechanism for its anti-HBV activity, positioning psoralen derivatives as potential polymerase/reverse transcriptase (RT) inhibitors. frontiersin.org The unique anti-HBV mechanism, which involves the negative regulation of HBV RNA transcription, suggests that psoralen is a promising hit compound for the development of new HBV inhibitors. nih.gov By targeting essential viral enzymes like polymerase, this compound and its analogues could offer a pathway for developing novel antiviral therapies. frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies of Pyrido 3,4 C Psoralen Derivatives

Correlating Structural Features with Photobiological Activity.researchgate.netnih.gov

The photobiological activity of pyrido(3,4-c)psoralens is intrinsically linked to their molecular structure. These monofunctional compounds, upon irradiation with UVA light, form covalent bonds, or monoadducts, with DNA. researchgate.net This interaction is considered a primary source of their therapeutic and cytotoxic effects. researchgate.net The addition of a pyridine (B92270) ring to the psoralen (B192213) structure creates pyridopsoralens, a family of compounds with distinct photobiological properties. researchgate.net

Impact of Methylation and Other Substituent Positions on Efficacy.researchgate.netderpharmachemica.com

The position and nature of substituents on the pyrido(3,4-c)psoralen scaffold significantly influence its photobiological efficacy.

Methylation:

The introduction of a methyl group at the 7-position, creating 7-methylthis compound (B1195851) (MePyPs), has been shown to enhance photobiological activity compared to the parent compound, this compound (PyPs). researchgate.netnih.gov Specifically, MePyPs demonstrates a higher capacity for DNA photobinding. researchgate.netresearchgate.net This increased efficiency in forming DNA adducts contributes to its greater effectiveness in inhibiting cell cloning ability in mammalian cells. researchgate.net Studies in diploid yeast have also confirmed that MePyPs has a greater DNA photobinding capacity than both the bifunctional 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). researchgate.net The enhanced activity of MePyPs highlights the critical role of the structure of the resulting monoadducts in determining genetic endpoints. nih.gov

Other Substituents:

The general formula for these derivatives allows for a hydrogen atom, a lower alkyl group (like a methyl radical), or a lower alkoxy group (like a methoxy (B1213986) radical) at the R position. google.com The specific nature of these substituents can modulate the photobiological activity. For instance, the isomer of MePyPs, 7-methyl-pyrido[4,3-c]psoralen (2N-MePyPs), exhibits a 2.5 times lower DNA photobinding capacity. researchgate.net This significant difference in activity between isomers underscores the importance of the precise positioning of the pyridine-nitrogen atom and other substituents in determining the molecule's photoreactivity with DNA. researchgate.net

Below is a table summarizing the effects of different substitutions on the photobiological activity of this compound derivatives.

| Compound | Substituent | Effect on Photobiological Activity | Reference |

| 7-methylthis compound (MePyPs) | Methyl group at position 7 | Increased DNA photobinding and cytotoxicity compared to PyPs and 8-MOP. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| This compound (PyPs) | Hydrogen at position 7 | Lower photobiological activity compared to MePyPs. researchgate.netnih.gov | researchgate.net, nih.gov |

| 7-methyl-pyrido[4,3-c]psoralen (2N-MePyPs) | Isomer of MePyPs | 2.5 times lower DNA photobinding capacity than MePyPs. researchgate.net | researchgate.net |

Comparative Analysis of this compound Analogues with Reference Psoralens (e.g., 8-MOP).researchgate.netnih.gov

When compared to the widely used bifunctional psoralen, 8-methoxypsoralen (8-MOP), this compound derivatives exhibit distinct advantages.

DNA Photobinding and Cytotoxicity:

7-methylpyrido[3,4-c]psoralen (MPP), a monofunctional compound, photobinds to DNA in human fibroblasts approximately 11 times more efficiently than 8-MOP at the same concentration. researchgate.net While 8-MOP can form both monoadducts and interstrand cross-links, the monoadducts formed by MPP are found to be more cytotoxic lesions. researchgate.net In studies with diploid yeast, both this compound (PyPs) and its 7-methyl derivative (MePyPs) demonstrated a higher capacity to induce lethal effects than 8-MOP. researchgate.net

Mutagenic and Other Genetic Effects:

In terms of mutagenic activity in mammalian cells, MPP was found to be more effective than 8-MOP per unit dose of UVA radiation. nih.gov However, on a per-viable-cell basis, MPP is less mutagenic than 8-MOP. nih.gov For the induction of sister chromatid exchanges (SCEs), the order of effectiveness in the linear part of the induction curves was MePyPs > PyPs > 8-MOP. nih.gov

The following table provides a comparative overview of this compound analogues and 8-MOP.

| Feature | This compound Analogues (MPP/MePyPs) | 8-Methoxypsoralen (8-MOP) | Reference |

| Functionality | Monofunctional (forms only monoadducts) | Bifunctional (forms monoadducts and cross-links) | researchgate.net |

| DNA Photobinding Efficiency | Significantly higher (approx. 11x more efficient than 8-MOP) | Lower | researchgate.net |

| Cytotoxicity of Adducts | Monoadducts are highly cytotoxic | Mono- and bi-adducts are less cytotoxic on a per-lesion basis | researchgate.net |

| Mutagenicity (per unit UVA dose) | Higher | Lower | nih.gov |

| Mutagenicity (per viable cell) | Lower | Higher | nih.gov |

Elucidating Molecular Determinants of DNA Photobinding Efficiency.researchgate.netnih.gov

The efficiency of DNA photobinding by this compound derivatives is a multi-step process governed by specific molecular interactions.

Initially, these compounds form non-covalent complexes with DNA in the dark, a process evidenced by changes in their solubility and fluorescence emission. researchgate.net The core structure, a tricyclic aromatic system, allows the molecule to intercalate between the base pairs of the DNA double helix. researchgate.net

Upon irradiation with UVA light (around 365 nm), a photochemical reaction occurs, leading to the formation of a covalent bond between the psoralen derivative and a pyrimidine (B1678525) base (primarily thymine) in the DNA. researchgate.netderpharmachemica.com For pyrido(3,4-c)psoralens, this photoreaction predominantly involves the 4',5'-furan side of the molecule, resulting in the formation of furan-side monoadducts. nsf.gov Heat denaturation and renaturation experiments have confirmed that these derivatives form only monoadducts and not interstrand cross-links. researchgate.net

The photophysical properties of the excited triplet states of these molecules play a crucial role. Laser flash photolysis studies of PyPs and MePyPs have shown that they have low triplet and singlet oxygen yields. researchgate.net This suggests that the primary mechanism for their photosensitized lethal effects is through direct photoaddition to DNA, rather than through the generation of reactive oxygen species. researchgate.net

Furthermore, the repair of these DNA adducts by cellular enzymes is a key determinant of the ultimate biological outcome. Studies in yeast have shown that the two main diastereoisomers of the MePyPs-thymidine photoadduct are repaired with different efficiencies, suggesting that they are recognized differently by the cell's repair machinery. nih.gov

Structural Optimization for Targeted Molecular Interactions (e.g., Proteasome Inhibition).google.com

Recent research has explored the potential of psoralen-based compounds, including those with a pyrido-fused structure, to act as inhibitors of the proteasome, a key player in cellular protein degradation. The immunoproteasome, in particular, is a target for the treatment of autoimmune diseases and certain cancers. mdpi.com

Structure-activity relationship (SAR) studies have been conducted to optimize psoralen derivatives as proteasome inhibitors. These studies have shown that non-peptidic psoralen-based inhibitors can selectively target the chymotrypsin-like (β5i) subunit of the immunoproteasome. mdpi.com

The strategy for optimization often involves attaching an electrophilic "warhead" to the psoralen scaffold. This warhead is designed to form a covalent bond with the catalytic threonine residue (Thr1) in the active site of the proteasome subunit, leading to irreversible inhibition. mdpi.com However, the positioning and chemical nature of this warhead are critical. Studies have shown that variations in the electrophilic group at position 3 of the psoralen core can significantly impact inhibitory potency. mdpi.com For instance, while an oxathiazolone-based warhead showed good inhibition, other warheads resulted in decreased activity, likely due to improper positioning within the active site. mdpi.com

These findings highlight that while the psoralen core provides a valuable scaffold for targeting the proteasome, further structural modifications are necessary to achieve optimal and selective inhibition.

Computational Chemistry and Theoretical Modeling of Pyrido 3,4 C Psoralen

Quantum Chemical Calculations (DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TDDFT), are fundamental tools for elucidating the electronic and photophysical properties of photosensitizing molecules like Pyrido(3,4-c)psoralen.

DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry. This optimized geometry is the foundation for analyzing the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The analysis of the electronic structure is critical for understanding the molecule's reactivity. For psoralens, the photoreactivity is determined by electronic, kinetic, and steric factors. researchgate.net Theoretical calculations can map electron density changes upon excitation, suggesting which parts of the molecule, such as the furan (B31954) and pyrone rings, become more reactive. In this compound, the addition of the pyridine (B92270) ring alters the electronic distribution compared to parent psoralens like 8-methoxypsoralen (8-MOP), influencing its interaction with DNA. researchgate.netresearchgate.net

| Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure for further calculations and docking studies. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Helps predict the molecule's ability to accept or donate electrons and identifies regions of reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, key to understanding intercalation and reaction sites. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, predicting non-covalent interaction sites with DNA. |

The photoreactivity of this compound is governed by its behavior upon absorption of UVA light, which elevates it to an electronically excited state. TDDFT is the primary computational method used to calculate the energies and properties of these excited states. The key states of interest are the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁).

Upon UVA irradiation, the molecule is promoted from its ground state (S₀) to the S₁ state. It can then undergo intersystem crossing (ISC) to the longer-lived T₁ state. The T₁ state is crucial for many photochemical reactions, including the formation of adducts with DNA pyrimidine (B1678525) bases. nsf.gov Experimental studies on this compound (PyPs) and its derivative 7-methylpyrido[3,4-c]psoralen (MePyPs) show UVA absorption maxima around 325 nm and 330 nm, respectively, which corresponds to the energy required to access the S₁ state. researchgate.net Theoretical calculations help to confirm the nature of these electronic transitions and to determine the energy of the T₁ state, which is critical for predicting whether the molecule can engage in photosensitization reactions. researchgate.net

| Property | Methodology | Relevance to Photoreactivity |

|---|---|---|

| Singlet Excited State (S₁) Energy | TDDFT | Corresponds to the UVA absorption energy; determines the initial step of all photochemical processes. |

| Triplet Excited State (T₁) Energy | TDDFT | The T₁ state is the primary precursor to DNA adduct formation. Its energy level is critical for predicting reaction pathways. |

| Singlet-Triplet Energy Gap (ΔE_ST) | TDDFT | Influences the efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state. |

| Spin-Orbit Coupling | Quantum Chemical Calculations | A larger spin-orbit coupling constant facilitates a higher rate of ISC, leading to a higher population of the reactive T₁ state. |

Geometry Optimization and Electronic Structure Analysis of this compound

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

To understand how this compound interacts with its primary biological target, DNA, researchers use molecular docking and molecular dynamics (MD) simulations. These methods model the dynamic process of the ligand (the psoralen (B192213) derivative) binding to the DNA helix.

Molecular docking predicts the preferred binding orientation of the molecule within a DNA sequence. For psoralens, the dominant non-covalent binding mode is intercalation, where the planar furocoumarin system inserts itself between adjacent base pairs of the DNA double helix. Fluorescence studies confirm that this compound and its 7-methyl derivative form non-covalent "dark" complexes with DNA, which is a prerequisite for any subsequent photoreaction. researchgate.netresearchgate.net

MD simulations provide a more detailed and dynamic picture of the interaction. These simulations, which can model the system over nanoseconds or longer, show how the DNA structure accommodates the intercalated ligand and reveal the specific intermolecular forces (e.g., van der Waals forces, π-stacking interactions) that stabilize the complex. Such simulations have been instrumental in explaining the sequence specificity of related compounds and the role of local DNA deformability in ligand binding. researchgate.net

Prediction of Photoreactivity Pathways and Reactive Oxygen Species Generation

Once intercalated, the excited this compound can react with DNA. Theoretical models help predict the most likely photoreaction pathways. Experimental and theoretical evidence indicates that pyridopsoralens are primarily monofunctional, meaning they form a single covalent bond (a monoadduct) with a pyrimidine base, typically thymine (B56734). researchgate.netresearchgate.net This is a key distinction from bifunctional psoralens like 8-MOP, which can form both monoadducts and subsequent interstrand cross-links. The fused pyridine ring in this compound sterically hinders reaction at the pyrone-side double bond, thus preventing cross-link formation. nsf.gov

Another potential photoreactivity pathway is the generation of reactive oxygen species (ROS) through energy transfer from the psoralen's triplet state to molecular oxygen (Type II mechanism). However, studies on this compound and 7-methylpyrido[3,4-c]psoralen have shown that their triplet energies are low, and consequently, their singlet oxygen yields are also low. researchgate.net This suggests that the biological effects of these compounds are dominated by direct photoaddition to DNA (Type I mechanism) rather than ROS-mediated damage. researchgate.net

A particularly interesting pathway revealed for 7-methyl-pyrido(3,4-c)psoralen is that its furan-side monoadduct, once formed with a thymine, can act as a photosensitizer itself. Upon subsequent UVA irradiation, it can induce the formation of a cyclobutane (B1203170) thymine dimer (a T<>T lesion) in an adjacent thymine base. nsf.gov

Theoretical Insights into DNA Binding Modes and Sequence Preferences

Theoretical models provide crucial insights into why this compound binds to DNA in a specific manner. The primary mode of interaction is intercalation, driven by the planar, aromatic nature of the molecule. This non-covalent association is the necessary first step for the subsequent UVA-induced covalent photoaddition.

Computational studies, in conjunction with experimental footprinting, help explain the sequence preferences for this binding. The stability of the intercalated complex, and therefore the probability of a photoreaction, is influenced by the specific DNA bases flanking the intercalation site. Studies with related pyridopsoralens have identified photoreaction hotspots at specific sequences, which can be attributed to favorable π-orbital overlap between the psoralen and the thymine bases, as well as the local flexibility and conformation of the DNA helix. researchgate.net

The monofunctional nature of this compound is a direct consequence of its structure. The fused pyridine ring on the pyrone side of the molecule effectively blocks one of the two reactive ethylenic bonds available in other psoralens. This ensures that only the furan-side double bond can undergo a [2+2] cycloaddition reaction with a 5,6-double bond of a pyrimidine base, leading exclusively to the formation of monoadducts. researchgate.netnsf.gov

Biological Efficacy and Cellular Response in Pre Clinical Research Models

In Vitro Cellular Assays for Pyrido(3,4-c)psoralen Evaluation

A variety of in vitro assays using cultured mammalian cells have been employed to characterize the cellular responses to this compound. These studies have provided valuable insights into its effects on fundamental cellular processes.

Inhibition of DNA Synthesis in Cultured Mammalian Cells

In cultured human fibroblasts, this compound, in combination with UVA irradiation, has demonstrated a more potent inhibitory effect on DNA synthesis compared to the well-known psoralen (B192213) derivative, 8-methoxypsoralen (8-MOP). nih.gov This heightened inhibition of DNA replication is a direct consequence of the formation of this compound-DNA monoadducts, which create physical barriers to the DNA polymerase machinery. Studies comparing this compound with its 7-methyl derivative (MePyPs) and 8-MOP have consistently shown a more pronounced reduction in DNA synthesis with the pyridopsoralens. nih.gov The rate of semiconservative DNA synthesis in both normal human fibroblasts and Chinese hamster V-79 cells was significantly impeded following treatment with these monofunctional compounds and UVA light. researchgate.net

Impact on Cell Cloning Ability in Chinese Hamster V-79 Cells

The cytotoxicity of this compound has been assessed by its impact on the cloning ability of Chinese hamster V-79 cells. researchgate.net These cells, a common model in toxicology and cancer research, exhibit a dose-dependent decrease in survival following treatment with this compound and UVA radiation. nih.gov When compared to 8-MOP, this compound generally shows a different level of effectiveness in inhibiting cell cloning ability, with its derivative MePyPs being more effective than 8-MOP. researchgate.net The reduced cloning efficiency is attributed to the lethal damage induced by the DNA photoadducts, which can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death.

Assessment of Mutagenic and Recombinogenic Activity

The mutagenic and recombinogenic potential of this compound has been investigated in various experimental systems. In the diploid yeast strain D7 of Saccharomyces cerevisiae, this compound, in the presence of 365-nm radiation, was found to be less mutagenic than the bifunctional furocoumarins 8-MOP and 5-methoxypsoralen (5-MOP) at equal survival rates. nih.gov However, its activity in inducing mitotic gene conversion and other genetically altered colonies was notable. nih.gov In Chinese hamster V79 cells, the mutagenic activity of this compound was found to be in the same range as that of 8-MOP per unit dose of UVA. nih.gov However, when considering the mutagenic effect per viable cell, it is reported to be less mutagenic than 8-MOP. nih.gov This suggests that while this compound can induce genetic alterations, its potential to do so in surviving cells may be lower than that of bifunctional agents.

Sister Chromatid Exchange Induction Studies

Sister chromatid exchange (SCE) is a sensitive indicator of genotoxic damage. Studies in human fibroblasts have shown that this compound, upon photoactivation, induces SCEs. nih.govnih.gov The frequency of SCEs increases with the dose of UVA radiation. nih.gov When compared to other psoralen derivatives at equimolar concentrations, the order of effectiveness for inducing SCEs in the linear part of the induction curves was found to be its 7-methyl derivative (MePyPs) > this compound > 8-MOP. nih.govnih.gov However, at the maximum level of SCE induction, the order shifted to 8-MOP > this compound > MePyPs. nih.govnih.gov These findings highlight the significant impact of the structure of psoralen monoadducts on their ability to induce this specific type of genetic alteration. nih.gov

Studies in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae has served as a valuable eukaryotic model organism to dissect the photobiological effects of this compound. Its genetic tractability allows for detailed analysis of cell killing and mutagenic events.

Mitochondrial Damage Assessment

In preclinical research, the assessment of mitochondrial damage is a critical aspect of evaluating the photobiological activity of compounds like this compound. Studies in diploid eukaryotic yeast have shown that this compound (PP) and its derivative, 7-methylthis compound (B1195851) (MPP), are more effective at inducing mitochondrial damage than the well-known bifunctional psoralen, 8-methoxypsoralen (8-MOP). nih.gov This type of damage is often identified by the induction of cytoplasmic "petite" mutations, which are indicative of alterations or loss of mitochondrial DNA. researchgate.net

The mechanisms by which photosensitizing agents induce mitochondrial damage often involve the generation of reactive oxygen species (ROS) upon photoactivation. nih.gov This can lead to the inhibition of key enzymes of the inner mitochondrial membrane, such as cytochrome c oxidase and F₀F₁ ATP synthase, thereby disrupting oxidative phosphorylation and reducing ATP production. nih.gov Other indicators of mitochondrial toxicity include changes in mitochondrial membrane permeability and potential. frontiersin.orgtma.uz While the precise mechanisms for this compound are part of ongoing investigation, its demonstrated ability to cause mitochondrial damage in yeast models highlights a significant area of its biological activity. nih.gov

Biochemical and Mechanistic Studies in Non-Human Mammalian Cells (in vitro)

The capacity of psoralen compounds to bind to DNA upon UVA irradiation is a primary determinant of their biological effects. Quantitative analyses in various non-human mammalian cell lines have been performed to characterize the DNA photobinding efficiency of this compound and its derivatives, often in comparison to 8-methoxypsoralen (8-MOP).

In studies using Chinese hamster V-79 cells, 7-methylthis compound (MePyPs or MPP) demonstrated a greater capacity for DNA photobinding than 8-MOP when activated by 365-nm radiation. researchgate.net More detailed quantitative analysis in cultured normal human fibroblasts revealed that MPP photobinds to DNA with significantly higher efficiency than 8-MOP. researchgate.net At a concentration of 10⁻⁶ M, MPP was found to be approximately 11 times more efficient, fixing one molecule per 7.5 x 10⁴ base pairs per kJ/m² of UVA radiation, whereas 8-MOP fixed one molecule per 8.1 x 10⁵ base pairs under the same conditions. researchgate.net It has also been established through fluorescence and DNA denaturation-renaturation studies that this compound and its derivatives form only monoadducts with DNA, unlike bifunctional agents like 8-MOP which can form cross-links. nih.gov

The relative efficiency of DNA photobinding has also been established in other model systems. In diploid yeast, the DNA-photobinding capacity was determined to be highest for MePyPs, followed in decreasing order by 5-methoxypsoralen (5-MOP), 3-carbethoxypsoralen (B1662702) (3-CPs), and 8-MOP. researchgate.net

| Compound | Cell/Organism Model | Finding | Reference |

|---|---|---|---|

| 7-methylpyrido[3,4-c]psoralen (MPP) | Human Fibroblasts | ~11 times more efficient than 8-MOP. Binds 1 molecule per 7.5 x 10⁴ base pairs/kJ·m⁻². | researchgate.net |

| 8-methoxypsoralen (8-MOP) | Human Fibroblasts | Binds 1 molecule per 8.1 x 10⁵ base pairs/kJ·m⁻². | researchgate.net |

| 7-methylpyrido[3,4-c]psoralen (MePyPs) | Chinese Hamster V-79 Cells | More effective photobinding capacity than 8-MOP. | researchgate.net |

| Psoralen Derivatives | Diploid Yeast (S. cerevisiae) | Relative photobinding capacity: MePyPs > 5-MOP > 3-CPs > 8-MOP. | researchgate.net |

The potential of a chemical to induce neoplastic transformation in cultured cells is a key indicator of its carcinogenic risk. Cell transformation assays (CTAs), which measure the ability of a compound to cause cultured cells to lose contact inhibition and form foci, have been used to evaluate this compound and its derivatives.

In a study utilizing C3H embryonic mouse cells, the cell transforming ability of this compound (PP) and 7-methylthis compound (MPP) was compared to that of 8-methoxypsoralen (8-MOP). nih.gov The results of this evaluation depended on the metric used for comparison. When analyzed as a function of the applied UVA dose, the order of effectiveness for inducing cell transformation was MPP > 8-MOP > PP. nih.gov However, when the transforming ability was assessed as a function of cell survival, the order changed to 8-MOP > MPP > PP. nih.gov This indicates that while MPP is more potent at inducing transformation at a given dose of UVA, 8-MOP is more likely to produce transformants among the surviving cells. These assays are crucial for understanding the long-term genotoxic risks associated with such photochemically active compounds.

| Metric | Order of Effectiveness (Highest to Lowest) | Reference |

|---|---|---|

| As a function of UVA Dose | 7-methylpyrido[3,4-c]psoralen (MPP) > 8-methoxypsoralen (8-MOP) > this compound (PP) | nih.gov |

| As a function of Survival | 8-methoxypsoralen (8-MOP) > 7-methylpyrido[3,4-c]psoralen (MPP) > this compound (PP) | nih.gov |

Future Directions and Emerging Research Avenues for Pyrido 3,4 C Psoralen

Development of Advanced and Sustainable Synthetic Strategies

While established methods for the synthesis of pyridopsoralens exist, the future of its production hinges on the development of more efficient, versatile, and environmentally benign chemical strategies.

Current research focuses on moving beyond classical condensation reactions to more advanced synthetic pathways. One established route involves the von Pechmann reaction, which condenses a 6-hydroxy-2,3-dihydrobenzofuran acetate (B1210297) with a substituted piperidinone, followed by a dehydrogenation step to yield the final pyridopsoralen structure. rsc.orgrsc.orgresearchgate.net While effective, this method can have limitations in terms of precursor availability and reaction conditions.

More advanced, metal-free approaches are emerging as a promising alternative. For instance, a strategy utilizing the Meerwein reaction of benzoquinone followed by condensation reactions (like the Perkin or Knoevenagel condensation) allows for the construction of the pyridopsoralen scaffold without the need for transition metal catalysts. beilstein-journals.org This enhances the sustainability of the process by avoiding toxic metal waste. The development of "green" chemical protocols, such as using ball milling at ambient temperatures with recyclable catalysts for the synthesis of related coumarin (B35378) structures, represents another key direction. researchgate.net Adapting such solvent-free or reduced-solvent methods to Pyrido(3,4-c)psoralen synthesis could significantly decrease the environmental footprint of its production.

| Synthetic Strategy | Key Reactants/Conditions | Primary Advantages | Reference |

|---|---|---|---|

| Von Pechmann Reaction | 6-hydroxy-2,3-dihydrobenzofuran acetates + Substituted piperidinone; Dehydrogenation | Established and proven route for pyridopsoralen scaffold. | rsc.orgrsc.orgresearchgate.net |

| Meerwein Reaction & Condensation | Benzoquinone, Heterocyclic diazonium salt; Perkin or Knoevenagel condensation | Metal-free pathway, potentially offering greater versatility in substitution patterns. | beilstein-journals.org |

| Potential Green Protocols (by analogy) | Ball milling, Methanesulfonic acid, Ambient temperature | Sustainable, reduced solvent use, environmentally benign. | researchgate.net |

Exploration of Novel Biological Targets and Pathways Mediated by this compound

The primary biological target of this compound is understood to be DNA. Unlike bifunctional psoralens such as 8-methoxypsoralen which form both monoadducts and DNA interstrand cross-links, this compound and its derivatives are notable for forming only monoadducts upon UVA irradiation. nih.govresearchgate.net This monofunctionality has been a key driver of its investigation, as it allows for the study of cellular responses to a single type of DNA lesion.

Emerging research is revealing a more complex picture of its interactions. A significant discovery is that 7-methylpyrido[3,4-c]psoralen not only forms covalent monoadducts with thymine (B56734) but can also photosensitize the formation of cyclobutane (B1203170) thymine dimers (T<>T) at adjacent thymine residues. nih.gov This finding is critical, as it demonstrates that a single compound can induce multiple, distinct types of DNA photoproducts. Furthermore, the DNA modified by these pyridopsoralen-sensitized reactions has been shown to be a substrate for DNA repair enzymes like T4 endonuclease V and E. coli photoreactivating enzyme, which are specific for pyrimidine (B1678525) dimers. nih.gov This directly implicates specific DNA repair pathways in the cellular response to pyridopsoralen-induced damage. Studies in yeast have also confirmed that the specific diastereoisomers of the photoadducts formed by 7-methylpyrido[3,4-c]psoralen are actively repaired, highlighting the cell's ability to recognize and process these precise lesions. acs.org

Beyond direct DNA damage, future investigations are likely to explore non-DNA targets. Studies on related psoralen (B192213) analogues have shown an ability to inhibit the binding of Epidermal Growth Factor (EGF) to its receptor, suggesting that these compounds may modulate critical cell signaling pathways independent of their photoreactivity with DNA. nih.gov Exploring whether this compound can influence kinase signaling cascades, such as the B cell antigen receptor (BCR) pathway or receptor tyrosine kinase (RTK) pathways, represents a frontier in understanding its full biological activity profile. cellsignal.comlibretexts.org

| Target/Pathway | Mechanism of Interaction | Significance | Reference |

|---|---|---|---|

| DNA (Monoadduct Formation) | UVA-induced [2+2] photocycloaddition between the psoralen and a pyrimidine base (primarily thymine). | Induces a single, well-defined DNA lesion, avoiding complex interstrand cross-links. | nih.govresearchgate.net |

| DNA (Thymine Dimer Formation) | Photosensitization of adjacent thymine bases, leading to a cyclobutane pyrimidine dimer (CPD). | Reveals a secondary, distinct DNA-damaging mechanism mediated by the same compound. | nih.gov |

| DNA Repair Pathways | Pyridopsoralen-damaged DNA is recognized and processed by enzymes like T4 endonuclease V. | Provides a tool to study the specifics of nucleotide excision repair and photoreactivation pathways. | nih.govacs.org |

| Potential Cell Signaling Pathways (e.g., EGF Receptor) | Inhibition of growth factor binding to its cell surface receptor (observed in analogues). | Suggests a non-DNA-mediated mechanism of action, potentially affecting cell proliferation and survival. | nih.gov |

Integration of Multi-omics Approaches for Comprehensive Understanding of Cellular Responses

To achieve a holistic view of how cells respond to this compound, future research must move beyond single-endpoint assays and embrace multi-omics technologies. While dedicated transcriptomic or proteomic studies on this specific compound are still an emerging area, the framework for such investigations is well-established and offers immense potential. mdpi.com

An integrated multi-omics approach would involve treating cells with this compound and UVA light, followed by the simultaneous analysis of the transcriptome (all RNA transcripts) and the proteome (all proteins). Transcriptomic analysis, typically performed using RNA-sequencing (RNA-Seq), would reveal which genes are up- or down-regulated in response to the compound-induced DNA damage. frontiersin.org Concurrently, proteomic analysis via mass spectrometry would quantify changes in protein abundance, identifying the specific enzymes, structural proteins, and signaling molecules whose levels are altered. mdpi.comfrontiersin.org

The power of this approach lies in the integration of these datasets. By correlating changes in mRNA levels with changes in their corresponding protein products, researchers can build a detailed map of the cellular response. frontiersin.org This can uncover entire signaling cascades activated by the DNA damage, from the initial sensor proteins to the downstream effector enzymes involved in DNA repair, cell cycle arrest, or apoptosis. mdpi.com Knowledgebases like the Signaling Pathways Project (SPP) can be used to perform meta-analyses of these gene sets, identifying the most consistently regulated pathways with high confidence. dknet.org This systems-level perspective is essential for a complete understanding of the compound's mechanism of action and for identifying potential biomarkers of response or resistance.

| Omics Technology | Information Gained | Potential Insights for this compound | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Quantification of all gene transcripts (mRNA). | Identifies genes involved in DNA repair, cell cycle control, and apoptosis that are activated or suppressed. | mdpi.comfrontiersin.org |

| Proteomics (Mass Spectrometry) | Quantification of thousands of proteins. | Reveals changes in the abundance of key enzymes and signaling proteins that execute the cellular response. | mdpi.comfrontiersin.org |

| Integrated Analysis | Correlation of gene expression with protein abundance. | Provides a comprehensive, systems-level view of signaling pathways and cellular machinery responding to the DNA damage. | frontiersin.orgdknet.org |

Advanced Computational Methodologies for Predictive Modeling and Drug Design

Computational chemistry provides powerful tools to accelerate the discovery and optimization of psoralen derivatives, and its role is expected to expand significantly. These methods allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward compounds with desired characteristics.

Molecular docking and molecular dynamics simulations are used to model the non-covalent interactions between this compound and its biological targets, primarily DNA. researchgate.net These simulations can predict the preferred binding orientation (e.g., intercalation vs. groove binding) and the stability of the complex, which are precursors to the covalent photoaddition. researchgate.netrsc.org

Beyond simple docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling represents a more advanced approach. 3D-QSAR models correlate the physicochemical properties of a series of molecules with their biological activity, such as the inhibition of a specific protein like NF-κB. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Furthermore, the unique photochemical nature of this compound calls for advanced quantum mechanical calculations. Methods like time-dependent density functional theory (TD-DFT) can model the electronic excitations that occur when the molecule absorbs a UVA photon. nih.gov These calculations help to understand the properties of the excited states and the pathways of non-radiative decay, which are fundamental to the subsequent photoreaction with DNA. nih.govrsc.org The integration of these computational photochemistry approaches with molecular dynamics and QSAR provides a multi-scale modeling strategy, from the initial absorption of light to the ultimate biological effect. elsevier.comelsevier.com

| Computational Method | Application | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Molecular Docking/Dynamics | Simulating the interaction of the compound with its target (e.g., DNA, proteins). | Binding affinity, preferred orientation, and stability of the non-covalent complex. | researchgate.netrsc.org |

| 3D-QSAR | Correlating molecular structure with biological activity across a series of compounds. | Predicts the activity of new derivatives; identifies key structural features for activity. | nih.govresearchgate.netmdpi.com |

| Quantum Mechanics (e.g., TD-DFT) | Modeling the electronic structure and photochemical processes (light absorption, energy decay). | Excited state energies, absorption spectra, and pathways for photoreaction. | nih.govrsc.org |

| Integrated Multi-scale Modeling | Combining quantum mechanics, molecular dynamics, and QSAR. | A complete in silico model from initial light absorption to biological endpoint. | elsevier.comelsevier.com |

Q & A

Q. How can researchers ensure reproducibility in Pyrido[3,4-c]psoralen-DNA binding studies?

- Answer : Document the following in detail:

- DNA source : Use commercially validated calf thymus DNA.

- Buffer conditions : Specify pH, ionic strength, and temperature.

- Instrument calibration : Validate spectrophotometer wavelength accuracy (±1 nm).

- Data sharing : Deposit raw fluorescence spectra in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。